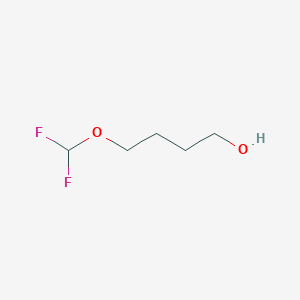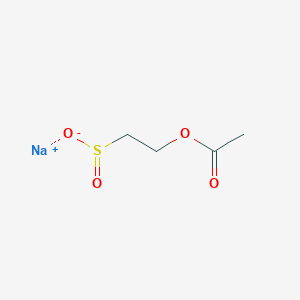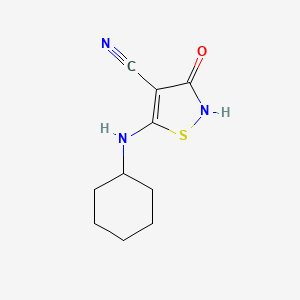
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyrrole. These structures are known for their biological activities and are often found in natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the construction of the dihydrobenzofuran and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs. The use of continuous flow reactors and automated systems can further streamline the production process.
化学反应分析
Types of Reactions
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes. It can be used in assays to investigate its effects on various biological targets.
Medicine: Due to its potential therapeutic properties, the compound is studied for its efficacy in treating diseases such as cancer, infections, and neurological disorders. It serves as a lead compound for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It can also be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. Alternatively, it may interact with a receptor, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzofuran: A simpler compound with a similar core structure, known for its biological activity.
3-Methyl-1H-pyrrole-2-carboxylic acid: Another related compound that shares the pyrrole ring structure.
Benzofuran derivatives: A class of compounds with diverse biological activities, often used in medicinal chemistry.
Uniqueness
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of dihydrobenzofuran and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets and provides a scaffold for the development of new therapeutic agents.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-8-7-11(15-13(8)14(16)17)9-3-2-4-12-10(9)5-6-18-12/h2-4,7,15H,5-6H2,1H3,(H,16,17) |
InChI 键 |
IRZHUVMECXRNGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1)C2=C3CCOC3=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)



![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)

![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)
